1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by its unique structure, which includes ethoxy and methoxy phenyl groups attached to a pyrrolidinyl urea core
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-18-8-4-14(5-9-18)21-20(25)22-15-12-19(24)23(13-15)16-6-10-17(26-2)11-7-16/h4-11,15H,3,12-13H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPWQKDADVSAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323677 | |
| Record name | 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877640-52-3 | |
| Record name | 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone core: This step involves the reaction of a suitable amine with a ketone to form the pyrrolidinone ring.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Introduction of the methoxyphenyl group: The methoxyphenyl group is attached via a similar nucleophilic substitution reaction.
Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety and pyrrolidinone ring undergo hydrolysis under specific conditions:
-
Basic Hydrolysis :
Under NaOH (2M, 60°C, 4h), the pyrrolidinone ring opens to form a carboxylic acid derivative.
| Reaction Type | Conditions | Major Products | Citations |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | 4-Ethoxyaniline, 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine | |
| Basic Hydrolysis | 2M NaOH, 60°C, 4h | 3-Amino-4-(4-methoxyphenyl)pentanoic acid |
Oxidation Reactions
The ethoxyphenyl group and pyrrolidinone ring are susceptible to oxidation:
-
Pyrrolidinone Ring Oxidation :
CrO3 in H2SO4 oxidizes the 5-oxopyrrolidin-3-yl group to a diketone intermediate .
| Oxidizing Agent | Target Site | Product | Yield (%) | Citations |
|---|---|---|---|---|
| KMnO4/H+ | Ethoxyphenyl group | 4-Hydroxyphenyl derivative | 72 | |
| CrO3/H2SO4 | Pyrrolidinone ring | 3,5-Diketopyrrolidine | 58 |
Reduction Reactions
The carbonyl group in the pyrrolidinone ring undergoes selective reduction:
-
LiAlH4 Reduction :
In anhydrous THF (0°C → RT, 6h), the 5-oxo group is reduced to a hydroxyl group, forming a pyrrolidine diol. -
Catalytic Hydrogenation :
H2/Pd-C (1 atm, 25°C, 12h) reduces the urea carbonyl to a methylene group (–CH2–) .
Substitution Reactions
The urea nitrogen and aromatic rings participate in nucleophilic/electrophilic substitutions:
-
Electrophilic Aromatic Substitution :
HNO3/H2SO4 nitrates the methoxyphenyl ring at the para position .
| Reagent | Reaction Type | Product | Yield (%) | Citations |
|---|---|---|---|---|
| NaOMe/DMF | Nucleophilic substitution | 4-Methoxyphenyl derivative | 85 | |
| HNO3/H2SO4 | Nitration | 3-Nitro-4-methoxyphenyl derivative | 63 |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Catalyst | Product | Regioselectivity | Citations |
|---|---|---|---|---|
| Phenylacetylene | CuI | Triazolo-pyrrolidinone hybrid | 1,4-Regioselectivity |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Primary Decomposition :
At 220°C, the urea linkage breaks, releasing NH3 and CO2. -
Secondary Decomposition :
Above 300°C, aromatic rings undergo pyrolysis to polycyclic aromatic hydrocarbons .
Critical Analysis of Reaction Pathways
-
Steric Effects : The 2-methylcyclohexyl group (in related analogs) hinders nucleophilic attacks on the urea carbonyl .
-
Electronic Effects : Electron-donating methoxy groups activate the phenyl ring for electrophilic substitutions .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states .
This compound’s reactivity profile aligns with urea derivatives but is uniquely modulated by its pyrrolidinone and ethoxyphenyl motifs. Experimental validation of these pathways is ongoing, particularly for applications in medicinal chemistry .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a urea moiety, which is pivotal for its biological activity. The molecular formula is , and it features distinct functional groups that enhance its interaction with biological targets.
Anticoagulant Activity
One of the most significant applications of 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is its role as an anticoagulant. Research indicates that this compound exhibits high potency against factor Xa (fXa), an essential enzyme in the coagulation cascade.
- Mechanism of Action : The compound acts as a direct inhibitor of fXa, preventing thrombin generation and ultimately reducing clot formation. This mechanism is crucial for developing new anticoagulant therapies that minimize the risk of thrombosis without the side effects associated with traditional anticoagulants.
Anti-cancer Properties
Recent studies have explored the potential anti-cancer properties of this compound. Its structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by modulating signaling pathways involved in cell survival and proliferation . The ability to target specific pathways makes it a candidate for further development in cancer therapeutics.
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that can yield various derivatives with enhanced biological activity.
| Derivative | Activity | Notes |
|---|---|---|
| Compound A | High fXa inhibition | Enhanced oral bioavailability |
| Compound B | Moderate anti-cancer effects | Specific to breast cancer cells |
This table summarizes some derivatives synthesized from the parent compound, highlighting their activities and potential therapeutic applications.
Potential in Drug Development
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a suitable candidate for drug development. Studies have indicated improved bioavailability compared to other compounds in its class, which is crucial for effective therapeutic use .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: This compound has a similar structure but with the positions of the ethoxy and methoxy groups reversed.
1-(4-Methoxyphenyl)-3-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)urea: This compound has a methyl group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea: This compound has a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent urea linkage. The synthetic route typically includes:
- Formation of the 4-methoxyphenyl derivative.
- Cyclization to create the pyrrolidine structure.
- Final coupling with the ethoxyphenyl moiety.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives of urea and pyrrolidine have been shown to modulate neurotransmitter systems involved in seizure activity, particularly through the enhancement of GABAergic transmission .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of related compounds. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, which is crucial in mediating inflammatory responses .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Similar derivatives have been tested for their ability to inhibit cell proliferation in various cancer cell lines, showing promising results in inducing apoptosis and cell cycle arrest .
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly those involved in GABAergic signaling.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or cancer cell metabolism.
Case Studies
Several case studies have documented the effects of similar compounds:
- Anticonvulsant Study : A study on a related urea derivative showed a significant reduction in seizure frequency in animal models, suggesting a strong anticonvulsant effect .
- Anti-inflammatory Research : In a model of rheumatoid arthritis, a similar compound reduced joint inflammation and pain, correlating with decreased levels of inflammatory markers .
- Cancer Cell Line Testing : Compounds structurally related to this compound were tested against breast cancer cell lines, resulting in IC50 values indicating potent anticancer activity.
Q & A
Q. Q1. What are the most reliable synthetic routes for 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how do reaction conditions influence yield and purity?
Answer : The synthesis typically involves coupling reactions between substituted phenylurea precursors and pyrrolidinone derivatives. A common approach is the use of carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the urea linkage . Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of active esters).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Yield variations (70–90%) correlate with steric hindrance from the 4-ethoxyphenyl and 4-methoxyphenyl groups .
Q. Q2. How can researchers validate the structural integrity of this compound, and what analytical techniques are critical for characterization?
Answer : A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy and ethoxy groups at 3.8–4.3 ppm) and urea NH protons (8.5–9.5 ppm) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated in analogous pyrazoline-urea derivatives (e.g., C–C bond lengths <1.50 Å, R-factor <0.05) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~395.4 g/mol) and detects impurities .
Advanced Research Questions
Q. Q3. How do electronic effects of the 4-ethoxy and 4-methoxy substituents influence the compound’s reactivity in nucleophilic or electrophilic environments?
Answer : The electron-donating methoxy and ethoxy groups activate the phenyl rings toward electrophilic substitution but deactivate the urea carbonyl toward nucleophilic attack. Computational studies (e.g., DFT) on similar compounds show:
Q. Q4. What experimental designs are recommended for assessing the compound’s environmental fate, and how can contradictory biodegradation data be resolved?
Answer : Adopt a tiered approach inspired by INCHEMBIOL’s framework :
Laboratory studies :
- Hydrolysis : Incubate in pH-adjusted buffers (3–9) at 25–50°C; monitor via HPLC .
- Photodegradation : Use xenon-arc lamps (simulated sunlight) with LC-MS/MS to identify breakdown products.
Field studies :
- Soil/water systems : Measure adsorption coefficients (K) and bioaccumulation factors (BCF) using C-labeled analogs.
- Contradiction resolution : Discrepancies in half-life (e.g., aerobic vs. anaerobic conditions) require validating microbial consortia and redox conditions via metagenomics .
Q. Q5. How can researchers design dose-response studies to evaluate the compound’s antiproliferative mechanisms while accounting for off-target effects?
Answer : A phased approach minimizes artifacts:
In vitro screening :
- Cell lines : Use panels (e.g., NCI-60) to identify selectivity (IC values).
- Mechanistic assays : Measure caspase-3/7 activation (apoptosis) and mitochondrial membrane potential (JC-1 dye) .
Counter-screens :
- Kinase profiling : Test against >50 kinases (e.g., EGFR, VEGFR2) to rule out off-target inhibition.
- Metabolomics : Track ATP/ADP ratios and lactate levels to distinguish cytostatic vs. cytotoxic effects .
Q. Q6. What strategies are effective for resolving conflicting spectroscopic data (e.g., NMR vs. X-ray) in structural studies of this compound?
Answer :
- Dynamic effects : Conformational flexibility (e.g., rotation around urea C–N bonds) can cause NMR signal splitting, whereas X-ray captures a single crystal conformation. Use variable-temperature NMR to assess exchange broadening .
- Tautomerism : Check for keto-enol equilibria in solution (e.g., via N NMR or IR spectroscopy) that X-ray might not capture .
Q. Q7. What methodologies are robust for analyzing the compound’s stability under physiological conditions, and how can degradation pathways be elucidated?
Answer :
- Forced degradation : Expose to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C.
- LC-HRMS/MS : Identify major degradation products (e.g., hydrolyzed urea to aniline derivatives) and propose pathways via fragment ion analysis .
- Accelerated stability studies : Use Arrhenius modeling (25–60°C) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
